1,1-Dichloro-3-cyclopropyl-2-propyne
Description
1,1-Dichloro-3-cyclopropyl-2-propyne is a chlorinated alkyne derivative with a cyclopropane substituent. The compound features a triple bond (propyne backbone), two chlorine atoms at the 1-position, and a cyclopropyl group at the 3-position. This unique combination of functional groups suggests high reactivity, particularly in electrophilic addition or substitution reactions, and possible applications in agrochemical or pharmaceutical synthesis.
Properties
CAS No. |
139185-46-9 |
|---|---|
Molecular Formula |
C6H6Cl2 |
Molecular Weight |
149.01 g/mol |
IUPAC Name |
3,3-dichloroprop-1-ynylcyclopropane |
InChI |
InChI=1S/C6H6Cl2/c7-6(8)4-3-5-1-2-5/h5-6H,1-2H2 |
InChI Key |
WQEWQEKKRTXLML-UHFFFAOYSA-N |
SMILES |
C1CC1C#CC(Cl)Cl |
Canonical SMILES |
C1CC1C#CC(Cl)Cl |
Synonyms |
Cyclopropane, (3,3-dichloro-1-propynyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,1-Dichloro-3-cyclopropyl-2-propyne with structurally or functionally related chlorinated hydrocarbons:
Notes on Structural and Functional Differences:
- Triple Bond vs. Double/Single Bonds : The propyne backbone in the target compound distinguishes it from propane/propene analogs, conferring higher electron-deficient character and reactivity .
- Chlorination Pattern : 1,1-Dichloro substitution contrasts with 1,2- or 1,3-dichloro isomers, likely altering metabolic pathways and environmental degradation rates .
Research Findings and Data Gaps
- Toxicity and Environmental Impact : While 1,2,3-Trichloropropane and 1,3-Dichloropropene have well-documented toxicological profiles , data on cyclopropane-containing chlorinated compounds are sparse. The cyclopropyl group may modulate toxicity by influencing bioavailability or metabolic stability.
- Synthetic Applications : Allyl chloride (3-Chloro-1-propene) is a precursor to epoxides and plastics , whereas this compound’s triple bond could enable click chemistry or cross-coupling reactions.
- Regulatory Status : 1,3-Dichloropropene is heavily regulated in the EU due to groundwater contamination risks , suggesting similar scrutiny for the target compound if commercialized.
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